molecular formula C9H14N4O3 B1198059 3'-Amino-2',3'-dideoxycytidine CAS No. 84472-90-2

3'-Amino-2',3'-dideoxycytidine

Cat. No.: B1198059
CAS No.: 84472-90-2
M. Wt: 226.23 g/mol
InChI Key: LDQAHTVPOZCQNH-UHFFFAOYSA-N
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Description

3’-Amino-2’,3’-dideoxycytidine is a synthetic pyrimidine nucleoside analogue. It is structurally similar to cytidine but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which are replaced by hydrogen atoms. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .

Mechanism of Action

Target of Action

3’-Amino-2’,3’-dideoxycytidine, also known as Zalcitabine , is a nucleoside analog reverse-transcriptase inhibitor (NRTI) . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the HIV virus.

Mode of Action

Zalcitabine inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate dGTP and by its incorporation into viral DNA . The 3’-hydroxyl group on the sugar moiety of Zalcitabine has been replaced by a hydrogen . This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are needed for the elongation of DNA chains, thus resulting in the termination of viral DNA growth .

Biochemical Pathways

Within cells, Zalcitabine is converted to its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP), by the sequential action of cellular enzymes . ddCTP interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into the viral DNA .

Pharmacokinetics

Zalcitabine has a bioavailability of over 80% . It is metabolized in the liver and has an elimination half-life of 2 hours . Approximately 80% of Zalcitabine is excreted renally . These ADME properties impact the bioavailability of Zalcitabine, influencing its effectiveness as a treatment.

Result of Action

The incorporation of Zalcitabine into the viral DNA results in the termination of the DNA chain . This inhibits the replication of the HIV virus, thereby reducing the viral load in the body.

Action Environment

The effectiveness of Zalcitabine can be influenced by various environmental factors. For instance, the storage conditions of the drug can affect its stability. It is recommended to store Zalcitabine at 2-8℃ in a dark and dry place . Furthermore, the presence of certain enzymes in the body, such as deoxycytidine-metabolizing enzymes, can affect the cytotoxicity of Zalcitabine .

Biochemical Analysis

Biochemical Properties

3’-Amino-2’,3’-dideoxycytidine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It interacts with several enzymes, including deoxycytidine kinase (dCydK) and deoxycytidine deaminase (dCydD). The compound is a poor substrate for dCydD, which differentiates it from other nucleoside analogs like cytosine arabinoside. The interaction with dCydK is essential for its phosphorylation and subsequent incorporation into DNA, where it acts as a chain terminator, preventing further DNA elongation .

Cellular Effects

The effects of 3’-Amino-2’,3’-dideoxycytidine on cellular processes are profound. It specifically inhibits DNA synthesis by reducing the rate of chain elongation at the replication fork. This inhibition leads to a functional blocking of 3’-ends in DNA, which can result in cell cycle arrest and apoptosis. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interference with DNA replication .

Molecular Mechanism

At the molecular level, 3’-Amino-2’,3’-dideoxycytidine exerts its effects by incorporating into the DNA strand during replication. This incorporation prevents the formation of 5’ to 3’ phosphodiester linkages, essential for DNA chain elongation. The compound competes with natural substrates like deoxyguanosine triphosphate (dGTP) for binding to DNA polymerase, thereby inhibiting the enzyme’s activity and leading to termination of DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-2’,3’-dideoxycytidine change over time. The compound demonstrates stability under various conditions, but its long-term effects on cellular function can include sustained inhibition of DNA synthesis and potential cytotoxicity. Studies have shown that the rate of DNA elongation returns to normal upon removal of the compound, but high concentrations can lead to significant cell viability loss .

Dosage Effects in Animal Models

The effects of 3’-Amino-2’,3’-dideoxycytidine vary with different dosages in animal models. Low doses may inhibit DNA synthesis without causing significant toxicity, while high doses can lead to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic efficacy without inducing toxicity .

Metabolic Pathways

3’-Amino-2’,3’-dideoxycytidine is involved in metabolic pathways that include its phosphorylation by dCydK and its interaction with dCydD. The compound’s metabolic stability is influenced by the levels of these enzymes, and its cytotoxicity is independent of cell number. The metabolic pathways also involve the formation of triphosphate derivatives that are incorporated into DNA .

Transport and Distribution

Within cells and tissues, 3’-Amino-2’,3’-dideoxycytidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its therapeutic efficacy. The compound’s distribution is influenced by its ability to cross cell membranes and reach target sites within the cell .

Subcellular Localization

The subcellular localization of 3’-Amino-2’,3’-dideoxycytidine is primarily within the nucleus, where it exerts its inhibitory effects on DNA synthesis. The compound’s activity is directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its function as a DNA synthesis inhibitor and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’,3’-dideoxycytidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable ribose derivative.

    Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using standard protecting groups.

    Introduction of Amino Group: The amino group is introduced at the 3’ position through a series of reactions, including nucleophilic substitution.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for 3’-Amino-2’,3’-dideoxycytidine involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-2’,3’-dideoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

3’-Amino-2’,3’-dideoxycytidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine:

    Cytosine Arabinoside:

Uniqueness

3’-Amino-2’,3’-dideoxycytidine is unique due to the presence of the amino group at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication and induce apoptosis, making it a valuable compound in both antiviral and anticancer research .

Properties

IUPAC Name

4-amino-1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQAHTVPOZCQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004738
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-90-2
Record name Cytidine,3'-dideoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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